

Mass spectrometry fragmentation pattern of 2-Hydroxy-2-phenylacetamide

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylacetamide
hydrate

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An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-Hydroxy-2-phenylacetamide

Introduction: Deciphering Molecular Structure Through Fragmentation

In the realm of analytical chemistry and drug development, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The fragmentation pattern of a molecule upon ionization provides a unique fingerprint, offering profound insights into its constituent functional groups and their connectivity. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Hydroxy-2-phenylacetamide (mandelamide), a compound of interest in medicinal chemistry and as a precursor in organic synthesis. By understanding its fragmentation, researchers can confidently identify this molecule and distinguish it from its isomers and related compounds.

The fragmentation of a molecular ion is not a random process; it is governed by the principles of chemical stability. Energetically unstable molecular ions, formed during the ionization process, break apart into smaller, more stable charged fragments and neutral radicals.[1][2]

The most stable ions are more likely to form, resulting in higher abundance peaks in the mass spectrum.[1] For 2-Hydroxy-2-phenylacetamide, the presence of a phenyl ring, a hydroxyl group, and a primary amide group dictates a series of predictable and characteristic fragmentation pathways.

Predicted Fragmentation Pathways of 2-Hydroxy-2-phenylacetamide

The molecular ion ($[M]^{\bullet+}$) of 2-Hydroxy-2-phenylacetamide ($C_8H_9NO_2$) has a nominal mass of 151 Da and a monoisotopic mass of 151.06332 Da.[3] Under electron ionization, the molecule is expected to undergo several key fragmentation reactions, including alpha-cleavage, benzylic cleavage, and the loss of small neutral molecules.

Alpha-Cleavage: The Dominant Pathway

Alpha-cleavage is a common fragmentation mechanism for compounds containing carbonyl groups, alcohols, and amines.[4][5] It involves the cleavage of a bond adjacent to the atom bearing the radical or charge. For 2-Hydroxy-2-phenylacetamide, two primary alpha-cleavage pathways are anticipated:

- Cleavage adjacent to the hydroxyl group: The most favorable alpha-cleavage involves the scission of the C-C bond between the carbonyl carbon and the benzylic carbon. This pathway is driven by the formation of a resonance-stabilized hydroxy-phenylmethyl cation. This is expected to produce the base peak in the spectrum.
 - $[C_6H_5CH(OH)]^+$ at m/z 107: This highly stable ion is a hallmark of this fragmentation.
 - The corresponding neutral loss is the carbamoyl radical ($\bullet CONH_2$).
- Cleavage adjacent to the carbonyl group: Cleavage of the bond between the carbonyl group and the amide nitrogen is also a characteristic fragmentation for amides.[6][7]
 - $[C_6H_5CH(OH)CO]^+$ at m/z 135: Formation of the acylium ion through the loss of an amino radical ($\bullet NH_2$).

Loss of Small Neutral Molecules

The molecular ion can also stabilize by eliminating small, neutral molecules.

- Loss of Water ($[M - H_2O]^{\bullet+}$): Alcohols frequently undergo dehydration, leading to the loss of a water molecule (18 Da).^[8] This would result in a fragment ion at m/z 133.
- Loss of Formamide ($[M - HCONH_2]^{\bullet+}$): The entire primary amide group can be lost as a neutral formamide molecule (45 Da), resulting in a fragment at m/z 106.

Phenyl and Benzyl Group Fragmentation

The presence of the phenyl group leads to characteristic aromatic fragments.

- Phenyl Cation ($[C_6H_5]^+$) at m/z 77: This common fragment arises from the cleavage of the bond connecting the phenyl group to the rest of the molecule.^[9]
- Tropylium Ion ($[C_7H_7]^+$) at m/z 91: Often more stable than the benzyl cation, the tropylium ion is a common rearrangement product for compounds containing a benzyl group.^[9] It can be formed from the $[M - HCONH_2]^{\bullet+}$ fragment (m/z 106) via the loss of a methyl radical.

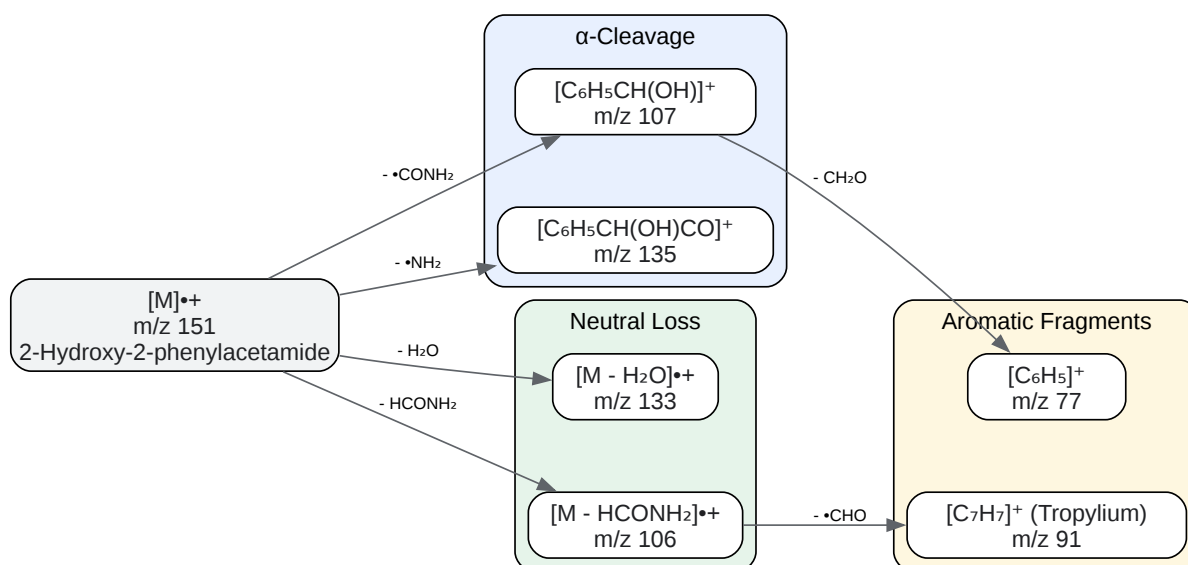
Comparative Data Summary

The following table summarizes the key predicted fragment ions for 2-Hydroxy-2-phenylacetamide under electron ionization.

m/z	Proposed Fragment Ion	Formula	Fragmentation Pathway	Relative Abundance (Predicted)
151	[M] ^{•+} (Molecular Ion)	[C ₈ H ₉ NO ₂] ^{•+}	-	Low
135	[C ₆ H ₅ CH(OH)C O] ⁺	[C ₈ H ₈ O ₂] ⁺	α-cleavage (loss of •NH ₂)	Moderate
133	[M - H ₂ O] ^{•+}	[C ₈ H ₇ NO] ^{•+}	Loss of neutral water	Moderate
107	[C ₆ H ₅ CH(OH)] ⁺	[C ₇ H ₇ O] ⁺	α-cleavage (loss of •CONH ₂)	High (likely Base Peak)
106	[C ₆ H ₅ CHCO] ^{•+}	[C ₈ H ₆ O] ^{•+}	Loss of neutral formamide	Moderate
91	[C ₇ H ₇] ⁺	[C ₇ H ₇] ⁺	Rearrangement (Tropylium ion)	Moderate to High
77	[C ₆ H ₅] ⁺	[C ₆ H ₅] ⁺	Phenyl cation	Moderate
44	[CONH ₂] ⁺	[CH ₂ NO] ⁺	α-cleavage	Moderate

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized to better understand the relationships between the parent molecule and its daughter ions.



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